Cas no 82-45-1 (1-Aminoanthraquinone)

1-Aminoanthraquinone is a versatile anthraquinone compound, utilized as an intermediate in various industrial applications, including organic synthesis and dye production. Its key advantages lie in its ability to facilitate efficient chemical reactions and provide a stable foundation for further molecular transformations, making it a valuable component in process development.
1-Aminoanthraquinone structure
1-Aminoanthraquinone structure
Product Name:1-Aminoanthraquinone
CAS No:82-45-1
MF:C14H9NO2
MW:223.226763486862
MDL:MFCD00001213
CID:34272
PubChem ID:6710
Update Time:2025-11-06

1-Aminoanthraquinone Chemical and Physical Properties

Names and Identifiers

    • 1-Aminoanthracene-9,10-dione
    • 1-Amino anthraquinone
    • C.I. 37275
    • 1-Amino-9,10-anthracenedione
    • Azoic Diazo No. 36
    • Fast Red AL
    • 1-Aminoanthraquinone
    • Diazo Fast Red AL
    • Anthraquinone, 1-amino-
    • 1-Amino-anthraquinone
    • 1-Aminoanthrachinon
    • 9,10-Anthracenedione, 1-amino-
    • alpha-Aminoanthraquinone
    • alpha-Anthraquinonylamine
    • 1-Aminoquinone
    • .alpha.-Aminoanthraquinone
    • 1-Aminoanthrachinon [Czech]
    • 9,10-Anthracenedione, amino-
    • N5YYY1NEUI
    • .alpha.-Anthr
    • 9,10-antracendiona, 1-amino-
    • A0590
    • MFCD00001213
    • Smoke Orange G
    • BBL012347
    • CHEMBL88502
    • FT-0607339
    • U3XG95BNI4
    • F0001-2104
    • InChI=1/C14H9NO2/c15-11-7-3-6-10-12(11)14(17)9-5-2-1-4-8(9)13(10)16/h1-7H,15H
    • 1-AAQ
    • NSC 30415
    • D0C8ON
    • Anthraquinone, amino-
    • DTXSID2052572
    • 1-Aminoanthraquinone, 97%
    • BIDD:GT0780
    • UNII-N5YYY1NEUI
    • 25620-59-1
    • EN300-16786
    • 9, 1-amino-
    • WLN: L C666 BV IVJ DZ
    • A864406
    • F21247
    • SCHEMBL26348
    • 1-amino-9,10-dihydroanthracene-9,10-dione
    • Z56779306
    • SR-01000027760
    • NSC-30415
    • SR-01000027760-1
    • l-Aminoanthraquinone
    • STK076745
    • AKOS000119289
    • BRN 0396360
    • 1-Aminoanthra-9,10-quinone #
    • UNII-U3XG95BNI4
    • W-104175
    • NSC-458
    • 1-Amino anthraquinone; C.I. 37275; 1-Amino-9,10-anthracenedione;1-Aminoanthraquinone
    • Q27284591
    • NSC30415
    • PD179451
    • 1-Aminoanthraquinone 10 microg/mL in Cyclohexane
    • ?1-Amino anthraquinone
    • AMY31060
    • .alpha.-Anthraquinonylamine
    • 82-45-1
    • LS-20614
    • 1-aminoanthraquinon
    • 1-Amino-9,10-anthraquinone
    • NSC 458
    • 1-AMINOANTHRAQUINONE [MI]
    • AI3-08918
    • 9,10-dioxo-9,10-dihydro-1-anthraceneamine
    • EINECS 201-423-5
    • AMINOANTHRAQUINONE, 1-
    • AC-11262
    • AS-19059
    • CS-0010136
    • 1-Aminoanthra-9,10-quinone
    • BDBM50094891
    • NSC458
    • 1-Amino-9,10-anthracenedione (ACI)
    • Anthraquinone, 1-amino- (8CI)
    • 9,10-Dioxo-9,10-dihydro-1-anthracenamine
    • α-Aminoanthraquinone
    • α-Anthraquinonylamine
    • NS00021371
    • SY049262
    • Aminoanthraquinone
    • DB-075846
    • doi:10.14272/KHUFHLFHOQVFGB-UHFFFAOYSA-N.1
    • MDL: MFCD00001213
    • Inchi: 1S/C14H9NO2/c15-11-7-3-6-10-12(11)14(17)9-5-2-1-4-8(9)13(10)16/h1-7H,15H2
    • InChI Key: KHUFHLFHOQVFGB-UHFFFAOYSA-N
    • SMILES: O=C1C2C(=C(C=CC=2)N)C(=O)C2C1=CC=CC=2
    • BRN: 396360

Computed Properties

  • Exact Mass: 223.06300
  • Monoisotopic Mass: 223.063329
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 0
  • Complexity: 352
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 5
  • XLogP3: 3.2
  • Topological Polar Surface Area: 60.2

Experimental Properties

  • Color/Form: Ruby red crystals.
  • Density: 1.1814 (rough estimate)
  • Melting Point: 253-255 °C (lit.)
  • Boiling Point: 464.9°C at 760 mmHg
  • Flash Point: 235 °C
  • Refractive Index: 1.4700 (estimate)
  • Solubility: Soluble in alcohol, benzene, chlroform, ether, glacial acetic acid, HCl
  • Stability/Shelf Life: Stable. Incompatible with acids, acid chlorides, acid anhydrides, chloroformates, strong oxidizing agents.
  • PSA: 60.16000
  • LogP: 2.62540
  • Merck: 417
  • Solubility: It is easily soluble in ethanol, benzene, chloroform, diethyl ether, glacial acetic acid, hot nitrobenzene and hydrochloric acid, and almost insoluble in water. Slightly soluble in ethanol.

1-Aminoanthraquinone Security Information

1-Aminoanthraquinone Customs Data

  • HS CODE:29223900
  • Customs Data:

    China Customs Code:

    29223900

1-Aminoanthraquinone Pricemore >>

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1-Aminoanthraquinone Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Dimethylformamide
Reference
Reaction of 1-nitroanthraquinone with hexamethylenetetramine
Galich, L. V.; et al, Zhurnal Organicheskoi Khimii, 1986, 22(12), 2619-20

Production Method 2

Reaction Conditions
1.1 Reagents: Sulfuric acid
Reference
C-Formylation of α-phenylaminoanthraquinones by formaldehyde. Reaction of α-aminoanthraquinones with formaldehyde in a sulfuric acid medium
Kazankov, M. V.; et al, Zhurnal Organicheskoi Khimii, 1983, 19(3), 597-606

Production Method 3

Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic acid
Reference
Manufacture of 1-aminoanthraquinones
, Japan, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Ethylenediamine Solvents: Ethanol ;  6 h, rt
Reference
2,2-Bis(ethoxycarbonyl)vinyl (BECV) as a Versatile Amine Protecting Group for Selective Functional-Group Transformations
Ilangovan, Andivelu; et al, Chemistry - A European Journal, 2010, 16(9), 2938-2943

Production Method 5

Reaction Conditions
1.1 Reagents: Potassium hydroxide ;  24 h, reflux
Reference
Influence of substituents 5-substituted 1,4-naphthoquinones on regioselectivity of Diels-Alder reaction
Dumanska, Yulia; et al, Journal of Chemical and Pharmaceutical Research, 2015, 7(8), 697-702

Production Method 6

Reaction Conditions
1.1 Reagents: Potassium amide
Reference
Reactions of 1,5-dichloroanthraquinone with nucleophiles
Ruediger, Edward H.; et al, Journal of Organic Chemistry, 1980, 45(10), 1974-8

Production Method 7

Reaction Conditions
1.1 Reagents: Sulfuric acid
2.1 Reagents: Sodium azide
3.1 Reagents: Iodobenzene diacetate
Reference
Pyrolysis of aryl azides. XI. Enhanced neighboring group effects of carbonyl in a locked conformation
Dyall, Leonard K.; et al, Australian Journal of Chemistry, 1992, 45(12), 1991-2002

Production Method 8

Reaction Conditions
1.1 Reagents: Iodobenzene diacetate
Reference
Pyrolysis of aryl azides. XI. Enhanced neighboring group effects of carbonyl in a locked conformation
Dyall, Leonard K.; et al, Australian Journal of Chemistry, 1992, 45(12), 1991-2002

Production Method 9

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Nickel alloy, base, Ni 73,Cu 27 Solvents: Dimethylformamide ;  4 h, 0.5 MPa, 120 °C
Reference
Synthesis of bimetallic CuxNiy nanoparticles for selective hydrogenation of 1-nitroanthraquinone with gaseous H2 to 1-aminoanthraquinone
Wang, Aili; et al, Colloids and Surfaces, 2020, 601,

Production Method 10

Reaction Conditions
1.1 Reagents: Carbon monoxide ,  Sodium hydroxide ,  Water Catalysts: Rhodium, tri-μ-carbonylnonacarbonyltetra-, tetrahedro ,  9,10-Diaminophenanthrene Solvents: 2-Methoxyethanol
Reference
Efficient selective reduction of aromatic nitro compounds affording aromatic amines under carbon monoxide/water conditions catalyzed by amine-added rhodium-carbonyl complexes
Nomura, Kotohiro; et al, Bulletin of the Chemical Society of Japan, 1991, 64(9), 2624-8

Production Method 11

Reaction Conditions
Reference
Elimination of N-substituents from derivatives of 1-aminoanthraquinone
Bradley, William; et al, Journal of the Chemical Society, 1954, 247, 247-52

Production Method 12

Reaction Conditions
1.1 Reagents: Sulfuric acid
Reference
Serum phosphorus and potassium levels after intravenous administration of glucose. Their use as diagnostic aids in diabetic and nondiabetic subjects with and without liver disease
Gundersen, Kare; et al, New England Journal of Medicine, 1954, 250, 547-54

Production Method 13

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ;  10 min, reflux
Reference
Pd-catalyzed α-selective C(sp3)-H acetoxylation of amides through an unusual cyclopalladation mechanism
Wang, Meining; et al, Chemical Communications (Cambridge, 2015, 51(15), 3219-3222

Production Method 14

Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic acid
Reference
Manufacture of 1-aminoanthraquinones
, Japan, , ,

Production Method 15

Reaction Conditions
1.1 Reagents: Sodium sulfide hydrate Catalysts: Methanol ;  1 min, rt
Reference
Chemoselective reduction of azides with sodium sulfide hydrate under solvent free conditions
Kazemi, Foad; et al, Phosphorus, 2004, 179(9), 1813-1817

Production Method 16

Reaction Conditions
Reference
Photolysis of (nitrosomethylamino)anthraquinones
Klimenko, L. S.; et al, Izvestiya Akademii Nauk SSSR, 1991, (9), 2098-102

Production Method 17

Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic acid
Reference
Preparation of 1-aminoanthraquinones
, Japan, , ,

Production Method 18

Reaction Conditions
1.1 Reagents: Ammonia
Reference
Photoamination of 1- and 2-substituted 9,10-anthraquinone
Lukonina, S. M.; et al, Izvestiya Sibirskogo Otdeleniya Akademii Nauk SSSR, 1979, (2), 90-5

Production Method 19

Reaction Conditions
Reference
Preparation of 1-aminoanthraquinone from 4-amino-9-anthrone
Gronowska, Janina; et al, Prace Wydzialu Nauk Technicznych, 1985, 15, 61-4

1-Aminoanthraquinone Raw materials

1-Aminoanthraquinone Preparation Products

1-Aminoanthraquinone Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:82-45-1)1-Aminoanthraquinone
Order Number:sfd21331
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:39
Price ($):discuss personally
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:82-45-1)1-氨基蒽醌 / α-氨基蒽醌
Order Number:LE3369067;LE9558
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:43
Price ($):discuss personally
Email:18501500038@163.com

1-Aminoanthraquinone Spectrogram

13C NMR
13C NMR
1H NMR 300 MHz DMSO
1H NMR
Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:82-45-1)1-Aminoanthraquinone
sfd21331
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:82-45-1)1-氨基蒽醌 / α-氨基蒽醌
LE3369067;LE9558
Purity:99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry
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